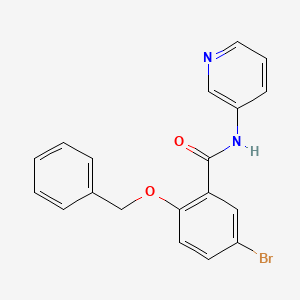
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Cat. No. B8631075
M. Wt: 383.2 g/mol
InChI Key: RWPNRVUWWFFJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08778939B2
Procedure details


3-Pyridinamine (123 mg, 1.30 mmol) in DCM (15 ml) was added to a stirred solution of 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5, method A; 200 mg, 0.65 mmol), HOBT (150 mg, 0.98 mmol) and EDC (187 mg, 0.98 mmol) in DCM (15 ml) under nitrogen at room temperature. The reaction mixture was stirred at 20° C. overnight. The reaction mixture was partitioned between DCM (50 ml) and water (25 ml). The organic phase was washed with saturated brine (25 ml), dried over sodium sulphate and evaporated in vacuo to give the crude product as a yellow solid. The crude product was added to a Biotage column and was eluted with petroleum ether:ethyl acetate (3:1) to yield the title compound as a white solid. 75 mg. MS (electrospray): m/z [M+H]+=383






[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:13]([CH:17]=1)[C:14](O)=[O:15].C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>C(Cl)Cl>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:18][CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[C:13]([CH:17]=1)[C:14]([NH:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
123 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)N
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
187 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 20° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between DCM (50 ml) and water (25 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated brine (25 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as a yellow solid
|
WASH
|
Type
|
WASH
|
|
Details
|
was eluted with petroleum ether:ethyl acetate (3:1)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)NC=2C=NC=CC2)C1)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
